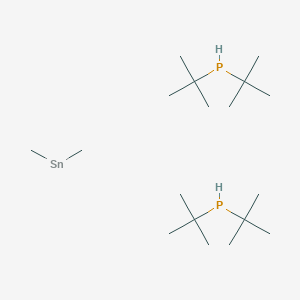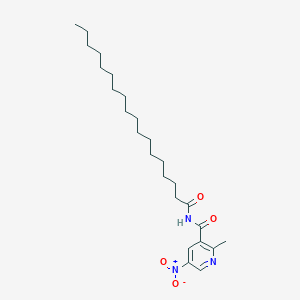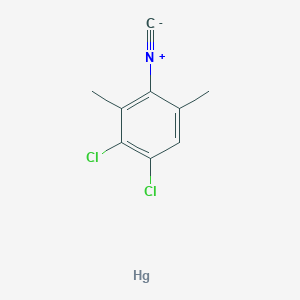
Di-tert-butylphosphane--dimethyl-lambda~2~-stannane (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) is a chemical compound that combines the properties of both phosphine and stannane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) typically involves the reaction of di-tert-butylphosphine with dimethylstannane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) has several applications in scientific research, including:
Chemistry: It is used as a ligand in various catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. This interaction can modulate various chemical and biological processes, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylphosphine: A related compound with similar phosphine functionality.
Dimethylstannane: A related stannane compound with similar tin functionality.
Uniqueness
Di-tert-butylphosphane–dimethyl-lambda~2~-stannane (2/1) is unique due to its combination of phosphine and stannane groups, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in catalysis, material science, and other fields .
Properties
CAS No. |
59452-78-7 |
|---|---|
Molecular Formula |
C18H44P2Sn |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
ditert-butylphosphane;dimethyltin |
InChI |
InChI=1S/2C8H19P.2CH3.Sn/c2*1-7(2,3)9-8(4,5)6;;;/h2*9H,1-6H3;2*1H3; |
InChI Key |
YOYWQDULXXUUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.C[Sn]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)

![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)


![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)

![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
